molecular formula C19H17N3OS2 B2449855 2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 851411-85-3

2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2449855
CAS No.: 851411-85-3
M. Wt: 367.49
InChI Key: KXVWPXCPKCBASR-UHFFFAOYSA-N
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Description

“2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that has been studied for its potential antiviral properties . It has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is a key enzyme involved in the replication of the virus . The compound has shown promising results in inhibiting RNA synthesis by SARS-CoV-2 RdRp .


Synthesis Analysis

The synthesis of this compound involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .


Chemical Reactions Analysis

The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp . This suggests that it may interact with the enzyme to prevent it from performing its function, thereby inhibiting the replication of the virus.

Scientific Research Applications

Neurological Applications The compound's derivatives have demonstrated potential in treating neurological disorders. For instance, derivatives have shown high affinity and full agonist activity at D2 and D3 receptors, indicating potential applications in Parkinson's disease therapy. Specifically, a lead compound exhibited both high efficacy in reversing hypolocomotion in a Parkinson's disease animal model and neuroprotective properties, protecting neuronal PC12 cells from toxicity, suggesting its capability not only to improve motor dysfunction but also to modify disease progression by protecting dopaminergic neurons from degeneration (Das et al., 2015).

Antidepressant and Anticonvulsant Properties Research indicates that indole-containing derivatives of the compound, such as 3-[(2-Methyl-1H-3-indolyl) methyl]-4-aryl-4,5-dihydro-1H-1,2,4-triazole-5-thiones and related compounds, possess antidepressant properties. Behavioral effects in mice and activity in specific tests imply these derivatives can cross the blood-brain barrier and may exhibit antidepressant activity comparable to that of imipramine (Varvaresou et al., 1998). Additionally, a series of N‐(substituted‐2‐oxo‐4‐phenylazetidin‐1‐yl)‐2‐((6‐substitutedbenzo[d]thiazol‐2‐yl)amino)acetamide derivatives were synthesized and initially screened for anticonvulsant activity, showing promising activity, which suggests potential as lead compounds in anticonvulsant drug discovery (Ali & Siddiqui, 2015).

Anti-inflammatory Applications The compound and its derivatives also exhibit potential anti-inflammatory properties. For example, a series of synthesized compounds were evaluated for their anti-inflammatory activity against carrageenan-induced oedema in albino rats, showing moderate to good activity, with some compounds demonstrating higher percent inhibition of oedema, lower ulcerogenic liability, and acute toxicity than the reference drug phenyl butazone (Singh, Bhati & Kumar, 2008).

Mechanism of Action

Target of Action

A structurally similar compound was found to interact withStrictosidine Synthase , a key enzyme involved in the biosynthesis of monoterpenoid indole alkaloids

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of similar compounds with their targets often involves binding to the active site, leading to changes in the target’s conformation and activity . This can result in the modulation of downstream signaling pathways.

Biochemical Pathways

Given the potential interaction with strictosidine synthase, it may influence themonoterpenoid indole alkaloid biosynthesis pathway . This pathway is involved in the production of a variety of bioactive compounds, including several with therapeutic properties.

Pharmacokinetics

The compound’s predicted boiling point is383.0±37.0 °C , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.

Result of Action

A structurally similar compound was found to reduce inflammation and pro-inflammatory gene expression in arthritic rats

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-12-7-8-14-16(9-12)25-19(20-14)21-18(23)11-24-17-10-22(2)15-6-4-3-5-13(15)17/h3-10H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVWPXCPKCBASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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